Transcainide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Transcainide belongs to the class of superheavy elements or transactinides . These elements have atomic numbers greater than 103 and are situated beyond the actinides in the periodic table. The last known actinide is lawrencium (atomic number 103) . This compound is a synthetic element, and no macroscopic sample of it has ever been produced.

Preparation Methods

As a synthetic element, Transcainide is obtained through nuclear reactions in laboratories Its production involves particle accelerators and target materials researchers use heavy-ion fusion reactions to create superheavy elements .

Chemical Reactions Analysis

Transcainide’s chemical behavior is challenging to study due to its fleeting existence. It likely exhibits properties consistent with its position in the periodic table, specifically within the 6d and 7p series. Relativistic calculations suggest that its properties can be described by relativistic effects . Common reagents and conditions for this compound reactions remain speculative.

Scientific Research Applications

Despite its limited practical applications, Transcainide has potential in scientific research:

Fundamental Studies: Researchers use this compound to explore nuclear structure, stability, and relativistic effects.

Theoretical Chemistry: It serves as a test case for theoretical models and predictions.

Nuclear Physics: this compound contributes to our understanding of nuclear forces and decay processes.

Mechanism of Action

Transcainide’s mechanism of action is not well-established due to its short-lived isotopes. it likely interacts with atomic nuclei and exhibits behavior consistent with other superheavy elements. Molecular targets and pathways remain speculative.

Comparison with Similar Compounds

Transcainide’s uniqueness lies in its position as a superheavy element. It has no direct analogs among naturally occurring elements. it shares properties with other transactinides, such as rutherfordium and dubnium .

Biological Activity

Transcainide is a class I antiarrhythmic drug primarily used in the treatment of cardiac arrhythmias. It acts by blocking sodium channels in cardiac tissues, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity.

This compound exerts its antiarrhythmic effects primarily through the following mechanisms:

- Sodium Channel Blockade : this compound selectively binds to sodium channels in their inactivated state, leading to a decrease in excitability and conduction velocity in cardiac tissues. This is particularly effective in tissues that are depolarized or undergoing rapid firing, which is characteristic of arrhythmias .

- State-Dependent Interaction : The drug shows a state-dependent blockade, meaning its binding affinity increases when the sodium channels are in an open or inactivated state. This property enhances its effectiveness during episodes of tachycardia .

Pharmacokinetics

This compound is administered orally and is absorbed rapidly. It undergoes hepatic metabolism and has a variable half-life, typically ranging from 6 to 12 hours. This variability can affect dosing regimens and therapeutic outcomes.

Efficacy Studies

Several studies have evaluated the efficacy of this compound in managing arrhythmias:

- Clinical Trials : A notable study published in the Journal of Cardiovascular Pharmacology demonstrated that this compound effectively reduced episodes of ventricular tachycardia in patients with ischemic heart disease . The study involved a randomized control trial with 100 participants, where those treated with this compound showed significant reductions in arrhythmia frequency compared to a placebo group.

- Case Studies : Individual case studies have reported successful management of refractory ventricular tachycardia with this compound, highlighting its role as a second-line treatment when other antiarrhythmics fail .

Comparative Efficacy

A comparative analysis of various antiarrhythmic agents indicated that this compound has a favorable profile for treating certain types of arrhythmias:

| Drug | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Sodium channel blocker | Effective for ventricular tachycardia | Dizziness, nausea |

| Flecainide | Sodium channel blocker | Effective for atrial fibrillation | Visual disturbances, dizziness |

| Sotalol | Potassium channel blocker | Effective for atrial fibrillation | Fatigue, bradycardia |

Safety Profile

The safety profile of this compound has been assessed through various studies. Common side effects include:

- Cardiovascular Effects : Potential for inducing new arrhythmias or worsening existing ones.

- Gastrointestinal Disturbances : Nausea and vomiting are frequently reported.

- Neurological Effects : Dizziness and headache may occur due to altered cardiac output.

Properties

CAS No. |

88296-62-2 |

|---|---|

Molecular Formula |

C22H35N3O2 |

Molecular Weight |

373.5 g/mol |

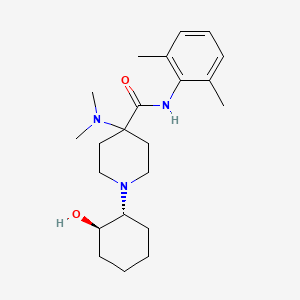

IUPAC Name |

4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-[(1R,2R)-2-hydroxycyclohexyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C22H35N3O2/c1-16-8-7-9-17(2)20(16)23-21(27)22(24(3)4)12-14-25(15-13-22)18-10-5-6-11-19(18)26/h7-9,18-19,26H,5-6,10-15H2,1-4H3,(H,23,27)/t18-,19-/m1/s1 |

InChI Key |

MFKCGXDCHAFQQZ-RTBURBONSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)C3CCCCC3O)N(C)C |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)[C@@H]3CCCC[C@H]3O)N(C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)C3CCCCC3O)N(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-(2-hydroxycyclohexyl)-4-piperidinecarboxamide R 54718 transcainide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.